molecular formula C13H21NO B13257647 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol

4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol

Cat. No.: B13257647
M. Wt: 207.31 g/mol
InChI Key: SZKHIOZGUIJVLX-UHFFFAOYSA-N
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Description

4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol is an amino alcohol derivative featuring a pentan-1-ol backbone substituted with a 3-methylbenzylamino group. The compound combines a hydroxyl group (-OH) and a secondary amine (-NH-) in its structure, which confer unique physicochemical properties, including enhanced hydrogen bonding capacity and moderate polarity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[(3-methylphenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C13H21NO/c1-11-5-3-7-13(9-11)10-14-12(2)6-4-8-15/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3

InChI Key

SZKHIOZGUIJVLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-methylbenzylamine with a suitable pentan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and specific conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.

Scientific Research Applications

4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Analysis : Tools like SHELXL () could elucidate crystallographic differences between these compounds, particularly steric effects from substituents like bromine or cyclohexyl groups.
  • Data Limitations : Boiling points, melting points, and solubility data for the target compound and its analogs are largely absent, highlighting a need for experimental characterization.

Biological Activity

4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol can be represented as follows:

  • Molecular Formula : C13H19N
  • Molecular Weight : 205.30 g/mol

The compound is believed to interact with various biological targets, including receptors and enzymes. Its mechanism involves modulation of biochemical pathways by binding to active sites or altering enzyme activity. The specific pathways and interactions are still under investigation, but preliminary data suggest involvement in neurotransmitter systems, particularly those related to dopamine and norepinephrine.

Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies indicate that 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol may act as a modulator of neurotransmitter systems, particularly affecting dopamine and norepinephrine levels.
  • Antimicrobial Activity : Some analogs of similar compounds have shown promising antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of new compounds. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines to evaluate its cytotoxic effects. Results indicated an IC50 value in the micromolar range, suggesting moderate potency.
Cell LineIC50 (µM)
THP-1 (Human Monocytic Leukemia)5.0
MCF-7 (Breast Cancer)10.5
HeLa (Cervical Cancer)8.2

Case Studies

Several case studies have highlighted the biological relevance of compounds structurally similar to 4-{[(3-Methylphenyl)methyl]amino}pentan-1-ol:

  • Study on Dopaminergic Activity :
    • A study demonstrated that compounds with similar structures exhibited significant inhibition of dopamine reuptake, leading to increased dopaminergic signaling in neuronal cultures.
    • This suggests potential applications in treating conditions like ADHD or depression.
  • Antimicrobial Efficacy :
    • Research on related compounds indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential for developing new antibiotics.

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